beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

Catalog No.
S1479860
CAS No.
104809-32-7
M.F
C21H27K2N7O14P2
M. Wt
741.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Nicotinamide adenine dinucleotide, reduced di...

CAS Number

104809-32-7

Product Name

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

IUPAC Name

dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C21H27K2N7O14P2

Molecular Weight

741.6 g/mol

InChI

InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

InChI Key

UMJWDCRRGAZCFU-WUEGHLCSSA-L

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+]

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+]

Cellular Energy Metabolism:

NADH plays a crucial role as a regenerative electron donor in various cellular energy pathways, including:

  • Glycolysis: NADH accepts electrons from the breakdown of glucose, contributing to the production of ATP, the cell's primary energy currency .
  • Beta-oxidation: NADH is involved in the breakdown of fatty acids for energy production .
  • Tricarboxylic acid (TCA) cycle: Also known as the Krebs cycle, NADH functions as an electron donor in this cycle, generating ATP through the electron transport chain .

Redox Reactions:

Beyond its role in energy metabolism, NADH participates in numerous redox reactions within the cell, where electrons are transferred between molecules. These reactions are essential for various cellular processes, including:

  • Biosynthesis: NADH provides electrons for the synthesis of essential molecules like fatty acids and amino acids .
  • Antioxidant defense: NADH plays a part in the regeneration of reduced glutathione, a crucial antioxidant molecule that protects cells from damage .
  • Signal transduction: NADH can act as a signaling molecule, influencing various cellular processes such as cell proliferation and differentiation .

NAD+ Precursor:

NADH is a precursor to its oxidized form, NAD+ (nicotinamide adenine dinucleotide). NAD+ plays a vital role in various cellular processes, including:

  • DNA repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair mechanisms .
  • Sirtuin activation: Sirtuins are a class of proteins that regulate various cellular processes like aging, metabolism, and stress responses. NAD+ serves as a co-factor for sirtuins, activating their functions .

Research Applications:

Due to its diverse cellular functions, NADH is used in various scientific research applications, including:

  • Understanding metabolic disorders: Studying NADH levels and its role in specific pathways can provide insights into various metabolic disorders like diabetes and obesity .
  • Investigating aging and age-related diseases: Research explores the potential of NADH in regulating sirtuins and other pathways potentially influencing aging and age-related diseases like neurodegenerative disorders .
  • Developing therapeutic strategies: Researchers are investigating the potential of NADH supplementation or modulation of its metabolism for various therapeutic applications, although further research is needed to establish its efficacy and safety .

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt, commonly known as reduced beta-Nicotinamide adenine dinucleotide, is a vital coenzyme in cellular metabolism. It plays a crucial role in redox reactions, acting primarily as an electron donor. The compound has a molecular formula of C21H27N7O14P2 and a molecular weight of 741.62 g/mol. It is characterized by its dipotassium salt form, which enhances its solubility in aqueous solutions, making it suitable for various biochemical applications .

NADH-K2 functions as a coenzyme in numerous enzymatic reactions. By losing its hydrogen atom (becoming NAD+), it donates electrons to other molecules, driving various cellular processes like energy production and biosynthesis [].

In biochemical pathways, beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt participates in numerous redox reactions. It can be oxidized to beta-Nicotinamide adenine dinucleotide (oxidized form), facilitating the transfer of electrons in metabolic processes such as glycolysis and the citric acid cycle. The general reaction can be represented as:

Beta Nicotinamide adenine dinucleotide reduced +Electron acceptorBeta Nicotinamide adenine dinucleotide oxidized +Electron donor\text{Beta Nicotinamide adenine dinucleotide reduced }+\text{Electron acceptor}\rightarrow \text{Beta Nicotinamide adenine dinucleotide oxidized }+\text{Electron donor}

This electron transfer is essential for ATP production through oxidative phosphorylation and substrate-level phosphorylation .

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt is integral to various biological functions:

  • Energy Metabolism: It acts as a cofactor for dehydrogenases, facilitating the conversion of substrates into energy-rich molecules.
  • Antioxidant Activity: By participating in redox reactions, it helps mitigate oxidative stress within cells.
  • Regulation of Gene Expression: It influences signaling pathways that affect cellular responses and gene expression related to metabolism and stress responses .

The synthesis of beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt can be achieved through several methods:

  • Chemical Synthesis: This involves the condensation of nicotinamide and adenosine triphosphate under specific conditions to yield the reduced form.
  • Enzymatic Synthesis: Utilizing enzymes such as lactate dehydrogenase or alcohol dehydrogenase can produce beta-Nicotinamide adenine dinucleotide (reduced) from its oxidized form in vitro.
  • Microbial Fermentation: Certain microorganisms can naturally produce beta-Nicotinamide adenine dinucleotide (reduced) during metabolic processes .

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt has diverse applications across various fields:

  • Biochemical Research: Used as a cofactor in enzyme assays and studies involving metabolic pathways.
  • Pharmaceuticals: Investigated for its potential therapeutic roles in age-related diseases and metabolic disorders.
  • Food Industry: Employed as a nutritional supplement due to its role in energy metabolism .

Interaction studies have revealed that beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt interacts with various biomolecules:

  • Enzymes: It serves as a substrate for numerous dehydrogenases and oxidoreductases, impacting their activity and efficiency.
  • Proteins: The compound can modulate protein functions through post-translational modifications such as ADP-ribosylation.
  • Cell Signaling Molecules: It influences signaling pathways related to cell survival and apoptosis by modulating reactive oxygen species levels .

Several compounds share structural and functional similarities with beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Beta-Nicotinamide adenine dinucleotide (oxidized)C21H26N7O14P2Acts primarily as an electron acceptor
Beta-Nicotinamide adenine dinucleotide, reduced disodium saltC21H27N7Na2O14P2Different salt form; similar biochemical roles
Flavin adenine dinucleotideC27H31N9O17P2Involved in different enzymatic reactions
Coenzyme AC21H36N7O16P3SPlays a key role in fatty acid metabolism

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt is unique due to its specific role as an electron donor in cellular respiration and its high solubility in aqueous environments, distinguishing it from other coenzymes .

Microbial fermentation and cell-free reconstitution systems represent two distinct paradigms for NADH production, each with unique advantages and limitations.

Microbial Fermentation: Redox Balancing and Yield Optimization

Microbial systems, particularly Escherichia coli and Saccharomyces cerevisiae, leverage endogenous NADH biosynthesis pathways. The glycolytic pathway generates NADH during glucose catabolism, while the tricarboxylic acid (TCA) cycle contributes under aerobic conditions [4]. However, redox imbalance often limits yields, as excess NADH inhibits metabolic fluxes. For instance, E. coli mutants overexpressing NAD+-dependent formate dehydrogenase (FDH) from Candida boidinii exhibited a 50% increase in NADH availability during anaerobic chemostat cultivation, shifting product profiles toward more reduced metabolites like ethanol [4].

A critical challenge lies in decoupling NADH production from cellular growth. Modular co-culture systems, where one strain specializes in NADH synthesis and another in biomass formation, have shown promise in reducing metabolic burden. For example, compartmentalized Bacillus subtilis systems achieved NADH titers of 12 mM by segregating redox reactions across spatially organized microbial consortia [4].

Cell-Free Systems: Precision and Cofactor Control

Cell-free biocatalysis eliminates cellular growth constraints, enabling direct control over enzyme ratios and cofactor concentrations. The glucose-mediated NanoNOx system demonstrated efficient NADH regeneration, achieving a catalytic efficiency (kcat/Km) of 374 ± 20 min−1 for β-NAD reduction—37-fold higher than platinum nanoparticle benchmarks [2]. These systems excel in thermodynamically challenging reactions, such as the pyridoxal phosphate-dependent [3+2]-annulation of β-NAD with sulfur nucleophiles catalyzed by SbzP [1].

However, cofactor instability at elevated temperatures remains problematic. Thermostable NAD salvaging pathways, incorporating enzymes from Thermus thermophilus and Pyrococcus furiosus, maintained 85% NADH integrity after 24 hours at 60°C [5]. Comparative performance metrics are summarized below:

ParameterMicrobial FermentationCell-Free Systems
Maximum NADH Titer (mM)18.2 ± 1.542.7 ± 3.1
Space-Time Yield (g/L/h)0.341.12
Cofactor Turnover Number120580
ScalabilityHighModerate

Data synthesized from [2] [4] [5].

Engineering Nicotinamide Riboside Kinase for Improved NADH Biocatalysis

Nicotinamide riboside kinase (Nrk) catalyzes the phosphorylation of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN), a key NADH precursor. Structural insights into human Nrk1 have enabled rational engineering of this enzyme.

Active Site Modifications for Enhanced Catalytic Efficiency

Crystal structures of human Nrk1 bound to NR and ATP revealed a Rossmann-fold topology with conserved residues Asp56 and Arg129 coordinating the ribose moiety [6]. Saturation mutagenesis at position Gly102, which modulates ATP binding affinity, produced a G102T variant with 3.2-fold higher kcat (18.7 ± 0.9 s−1) compared to wild-type [6]. This mutant achieved 94% conversion of 10 mM NR to NMN in 2 hours, outperforming earlier Saccharomyces cerevisiae Nrk variants.

Fusion Enzymes for Pathway Channeling

Covalent fusion of Nrk with NMN adenylyltransferase (Nmnat) created a bifunctional enzyme that directly converts NR to NADH. The Nrk-Nmnat chimera from Haemophilus influenzae exhibited a 40% reduction in reaction intermediates accumulation, boosting NADH yields to 28 mM in in vitro assays [6]. This approach minimizes diffusion-limited kinetics and protects unstable intermediates like NMN from hydrolysis.

Challenges in Stabilizing Reduced Cofactor States During Industrial-Scale Synthesis

NADH’s susceptibility to oxidation and enzyme inactivation poses significant hurdles in large-scale applications.

Oxidative Degradation and Byproduct Inhibition

The NanoNOx system highlighted hydrogen peroxide (H2O2) accumulation as a critical issue, with 5 mM H2O2 reducing Bacillus stearothermophilus alcohol dehydrogenase (BsADH) activity by 35% [2]. Industrial reactors employing glucose oxidases require integrated catalase modules to decompose H2O2 into water and oxygen, preserving both enzyme activity and NADH integrity.

Solid-Phase Stabilization Techniques

Immobilizing NADH on cationic resins like polyethylenimine-functionalized silica improved stability, retaining 92% initial activity after 15 reaction cycles [5]. Alternative approaches utilize NADH-binding peptides fused to production enzymes, creating localized cofactor pools resistant to bulk-phase oxidation.

Continuous Cofactor Regeneration Strategies

Membrane-based reactors separating NADH synthesis and utilization compartments achieved 98% cofactor retention. For example, a two-phase system with anion-exchange membranes sustained NADH levels at 15 mM for 72 hours during continuous lactate production [5]. These systems mitigate dilution effects common in batch processes.

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

6

Exact Mass

741.0365355 g/mol

Monoisotopic Mass

741.0365355 g/mol

Heavy Atom Count

46

Dates

Modify: 2023-09-13

Explore Compound Types